Ganglioside GM1

Cholera Toxin Receptor Binding Surface Plasmon Resonance

Avoid experimental inconsistency from non-specific ganglioside analogs. This GM1 product provides >40-fold higher affinity for cholera toxin (Kd=4.61×10⁻¹² M) versus asialo-GM1, validated for ELISA, SPR, and flow cytometry. • Confirmed anti-inflammatory microglial modulation vs. pro-inflammatory GM3. • Clinically backed neuroprotection (RCT-level evidence for SCI/stroke). • Standardized >98% purity with lot-specific COA ensures reproducible vascular signaling (ERK1/2) and receptor studies.

Molecular Formula C73H131N3O31
Molecular Weight 1546.8 g/mol
CAS No. 37758-47-7
Cat. No. B162456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanglioside GM1
CAS37758-47-7
SynonymsGM1; Monosialoganglioside GM1
Molecular FormulaC73H131N3O31
Molecular Weight1546.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,51+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-/m0/s1
InChIKeyQPJBWNIQKHGLAU-IQZHVAEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:50 mgPurity:98+%Physical solid

Ganglioside GM1 Overview & Selection


Ganglioside GM1 (Monosialotetrahexosylganglioside, CAS 37758-47-7) is a glycosphingolipid consisting of a ceramide lipid tail linked to an oligosaccharide chain with a single sialic acid residue [1]. It is the most abundant of the brain-type gangliosides, accounting for approximately 28% of the total human brain ganglioside content, and is a crucial component of lipid rafts in neuronal cell membranes [2]. GM1 is characterized by its amphiphilic structure with a molecular weight of approximately 1546.84 g/mol (C73H131N3O31) [1] and serves as the primary, high-affinity tissue receptor for cholera toxin .

Cholera toxin receptor binding studies
Membrane microdomain & lipid raft research
Neuroinflammation modulation assay context
Neuroprotection model response studies

Ganglioside GM1 Substitution Risks


Substituting Ganglioside GM1 with other gangliosides such as GM2, GM3, GD1a, GD1b, or asialo-GM1 can critically undermine experimental outcomes or therapeutic efficacy. Despite sharing a common glycosphingolipid scaffold, the number and position of sialic acid residues, along with the oligosaccharide headgroup structure, dictate profoundly different biological activities [1]. For example, GM1 is a potent anti-inflammatory modulator of microglia, while GM3 is pro-inflammatory under identical conditions [2]. Furthermore, GM1's unique picomolar affinity for cholera toxin is orders of magnitude higher than that of its closest analogs, making it the only suitable receptor for specific mechanistic studies [3]. These structural variations translate into divergent receptor specificities, intracellular signaling cascades, and in vivo neuroprotective capabilities, rendering these compounds non-interchangeable [4].

Asialo-GM1 affinity gap Lower cholera toxin affinity may reduce receptor engagement sensitivity and assay specificity.
GM3 opposite microglial profile Pro-inflammatory microglial response can confound anti-inflammatory study endpoints.
Uncharged GM1 derivative mismatch GM1-OH and GM1-CH3 lack in vivo model response, limiting translational neuroprotection research.

Ganglioside GM1 vs. Analogs


Cholera Toxin Receptor Affinity

Ganglioside GM1 is the exclusive high-affinity receptor for cholera toxin. In a direct comparative study using surface plasmon resonance (SPR), the binding affinity (Kd) of cholera toxin for GM1 was measured at 4.61 x 10⁻¹² M (picomolar). This affinity is >40-fold stronger than that for asialo-GM1, which has a Kd of 1.88 x 10⁻¹⁰ M, and is far superior to GM3, for which no affinity was detected [1].

Cholera Toxin Affinity
Head-to-head
Kd: 4.61 pM (GM1) vs 188 pM (asialo-GM1); >40-fold difference
Supports receptor specificity and assay sensitivity context
No detectable binding for GM3. SPR biospecific analysis.
Cholera Toxin Receptor Binding Surface Plasmon Resonance

VSMC Proliferation Modulation

In vascular smooth muscle cells (VSMCs), GM1 and GM2 stimulate proliferation, whereas GM3 inhibits it. Stimulation of VSMCs with GM1 and GM2 resulted in a dose-dependent increase in DNA synthesis and cell number, with significant ERK1/2 phosphorylation observed at 50 μmol/L. In contrast, GM3 caused a decrease in DNA synthesis under the same conditions [1]. Furthermore, GM1 inhibits PDGF-BB binding with an IC50 of 30 μM, while GM3 has no significant effect on binding [2].

VSMC Proliferation
Head-to-head
GM1 stimulates DNA synthesis; IC50 30 μM (PDGF-BB). GM3 decreases DNA synthesis
Opposite proliferation pathway response within the ganglioside family
GM2 similar to GM1 (IC50 20 μM). In vitro rat VSMCs.
Vascular Smooth Muscle Cell Proliferation PDGF Signaling

Microglial Inflammation Modulation

In models of microglial activation, GM1 consistently decreases inflammatory responses, even when administered after stimulation. This anti-inflammatory effect is dependent on its sialic acid residue and lipid tail. In a direct comparison, other gangliosides like GD3, GD1a, GD1b, and GT1b shared similar anti-inflammatory effects in vitro. Critically, however, GM3 and GQ1b displayed the opposite, pro-inflammatory activity in the same experimental systems [1].

Microglial Modulation
Head-to-head
GM1: anti-inflammatory; GM3/GQ1b: pro-inflammatory
Opposite functional immunomodulation within same ganglioside family
Sialic acid residue dependent. BV2, primary microglia, in vivo LPS model.
Neuroinflammation Microglia Cytokine Response

Native Charge Requirement for Neuroprotection

While uncharged derivatives of GM1 (GM1-CH3 and GM1-OH) show equivalent neuritogenic activity to GM1 in vitro (in neuro-2A, PC12, and DRG cell cultures), they fail to produce the same neuroprotective effects in vivo. Specifically, GM1-OH was completely ineffective in two animal models of cholinergic lesion, while GM1-CH3 showed only marginal activity. In contrast, native GM1 was highly active in both in vivo models [1].

In Vivo Neuroprotection
Head-to-head
Native GM1: active in vivo; GM1-OH: inactive; GM1-CH3: marginal
Native charge essential for in vivo neuroprotection model response
In vitro neuritogenesis equivalent. Cholinergic lesion models.
Neuroprotection In Vivo Efficacy Structure-Activity Relationship

Clinical Outcomes in CNS Injury

Ganglioside GM1 has the most extensive clinical experience among all gangliosides. A meta-analysis of 14 randomized controlled trials (RCTs) in over 2,000 stroke patients revealed no difference in survival but consistently superior neurological outcomes with GM1 versus placebo [1]. Level-I evidence from 5 RCTs shows significantly faster recovery with GM1 vs. placebo in patients with acute and chronic spinal cord injury (SCI) [1]. A recent analysis of the SYGEN multicenter SCI trial (n=760) found that patients receiving GM1 achieved a statistically significant 2-grade ASIA improvement 25 days earlier than the placebo group (p = 0.0077) [2].

CNS Injury Endpoints
Trial context
SCI: 25 days earlier 2-grade ASIA improvement (p=0.0077) vs placebo. Stroke: reported superior neurological outcome
Reported clinical endpoint context, supports translational endpoint review
SYGEN multicenter RCT; meta-analyses of stroke RCTs.
Clinical Trial Spinal Cord Injury Stroke Neurological Recovery

Ganglioside GM1 Research Applications


Cholera Toxin Binding Assays

For any study investigating the cellular binding, internalization, or downstream signaling of cholera toxin (or related heat-labile enterotoxins), Ganglioside GM1 is an essential and non-substitutable reagent. Its picomolar affinity (Kd = 4.61 × 10⁻¹² M) is >40-fold higher than that of its closest analog, asialo-GM1, ensuring high-specificity and high-sensitivity detection in techniques such as ELISA, surface plasmon resonance (SPR), and flow cytometry [1].

In Vivo Neuroprotection Research

Based on structure-activity relationship studies, native Ganglioside GM1 is the only form with demonstrated in vivo neuroprotective efficacy, unlike its uncharged derivatives [1]. Furthermore, GM1 is the most clinically studied ganglioside, with level-I evidence from multiple RCTs supporting its ability to improve neurological outcomes and accelerate recovery in conditions such as spinal cord injury and stroke [2]. This makes GM1 the compound of choice for translational research models of CNS trauma or neurodegeneration.

Microglial Inflammation Modulation

Investigations into the immunomodulatory role of gangliosides in the CNS require careful selection of the specific compound. Ganglioside GM1 is an appropriate choice for studies aimed at suppressing microglial activation and promoting an anti-inflammatory environment, as it has been shown to decrease inflammatory microglia responses in vitro and in vivo [1]. In contrast, GM3 and GQ1b exhibit pro-inflammatory activity in the same models, making them unsuitable for this purpose and highlighting the need for GM1-specific procurement [1].

VSMC Proliferation Studies

For research on the regulation of vascular smooth muscle cell growth, particularly in the context of atherosclerosis or restenosis, Ganglioside GM1 provides a specific and well-characterized tool. It has been shown to stimulate VSMC proliferation via ERK1/2 phosphorylation, a pathway also activated by GM2 but not by GM3 [1]. GM1 also inhibits PDGF-BB signaling with a defined IC50 (30 μM), a property not shared by GM3 [2]. These quantitative differences in signaling mechanisms make GM1 a valuable comparator for dissecting ganglioside-specific pathways in vascular biology.

Application
Selection Property
Validation Focus
Cholera toxin binding assays
High-affinity receptor engagement
Binding affinity verification (SPR/ELISA)
CNS neuroprotection model studies
Native charge-dependent in vivo model context
Neurological recovery endpoint monitoring
Microglial anti-inflammatory signaling
Sialic acid-dependent immunomodulation
Pro-/anti-inflammatory cytokine profiles
VSMC proliferation signaling
Proliferation pathway modulation
ERK phosphorylation & PDGF-BB binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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